

Comparative Analysis of Asoprisnil and Asoprisnil-d3: A Guide to Recovery and Stability

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Compound of Interest

Compound Name: Asoprisnil-d3

Cat. No.: B15145529

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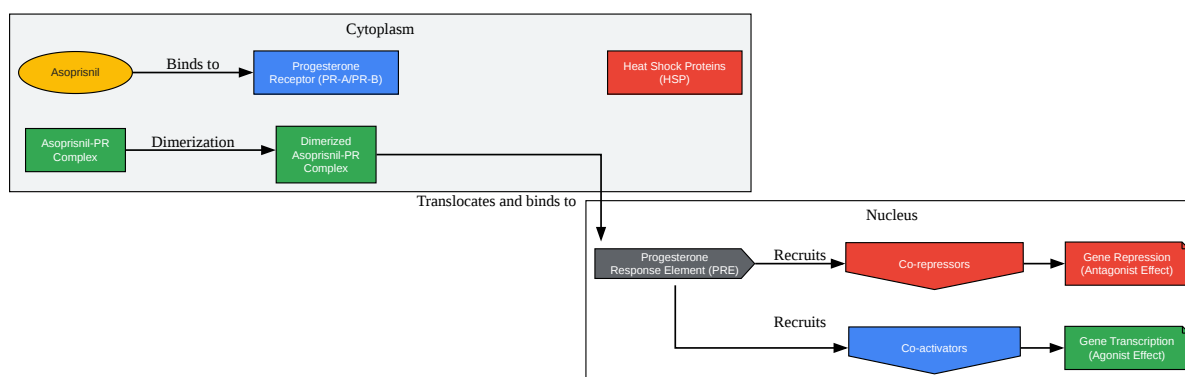
This guide provides a comparative overview of the recovery and stability of Asoprisnil and its deuterated analog, **Asoprisnil-d3**. Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1] **Asoprisnil-d3** is a stable, isotopically labeled version of Asoprisnil, commonly utilized as an internal standard in bioanalytical assays for accurate quantification. Due to the limited availability of public data on the recovery and stability of Asoprisnil and **Asoprisnil-d3**, this guide will leverage experimental data from a comprehensive study on a structurally and functionally similar SPRM, Ulipristal Acetate, and its deuterated internal standard, to provide a representative comparison.

Understanding the Mechanism of Action

Asoprisnil exerts its therapeutic effects by modulating the progesterone receptor (PR). The binding of Asoprisnil to the progesterone receptor isoforms, PR-A and PR-B, initiates a cascade of molecular events that regulate gene expression in target tissues. This signaling pathway is crucial for its tissue-selective agonist and antagonist activities.

Asoprisnil Signaling Pathway

The following diagram illustrates the generalized signaling pathway of Asoprisnil:



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References

- 1. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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